
(5-((Diethylamino)methyl)-2-fluorophenyl)boronic acid
説明
“(5-((Diethylamino)methyl)-2-fluorophenyl)boronic acid” is a boron-containing compound . Boronic acids have been recognized as fluorescence sensors that can be used to evaluate boronoagents . They have been used in the development of a convenient detection method for boronic acid derivatives .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Chemical Reactions Analysis
Boronic acids react with small molecular-weight compounds that emit fluorescence . This reaction is used to visualize intracellular boronic acid distribution .
科学的研究の応用
Synthesis and Structural Applications : Amino-3-fluorophenyl boronic acid derivatives have been synthesized and characterized for their crystal structure. These compounds, including those with fluorophenyl groups, are vital for constructing glucose sensing materials and are used in Suzuki cross-coupling reactions, which are crucial in synthetic chemistry (Das et al., 2003).
Fluorescence Studies : Studies on fluorescence quenching of boronic acid derivatives, such as 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, offer insights into their behavior in different solvent environments. This research is crucial for understanding their reactivity and potential applications in fluorescence-based sensing technologies (Geethanjali et al., 2015).
Fluorescent Chemosensors Development : Boronic acids are integral in developing fluorescent chemosensors for detecting various biological substances. These chemosensors are crucial for disease prevention, diagnosis, and treatment (Huang et al., 2012).
Applications in Medicinal Chemistry : There are research efforts in synthesizing analogues using compounds like (diethylamino)sulfur trifluoride for binding to GABA A receptors, indicating potential applications in neuroscience and pharmacology (Slavíková et al., 2002).
Sensing and Detection Applications : Boronic acids are used in various sensing applications due to their interactions with diols and Lewis bases. These applications include biological labeling, protein manipulation, and development of therapeutics (Lacina et al., 2014).
将来の方向性
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
特性
IUPAC Name |
[5-(diethylaminomethyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BFNO2/c1-3-14(4-2)8-9-5-6-11(13)10(7-9)12(15)16/h5-7,15-16H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICZMAWKLZLVRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CN(CC)CC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


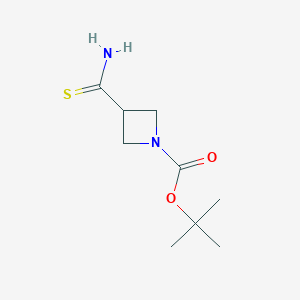
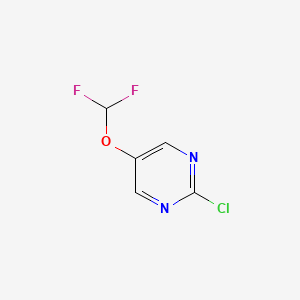
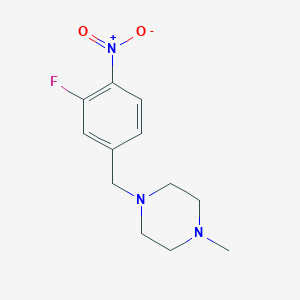
![5-Boc-3a,4,6,6a-tetrahydro-pyrrolo-[3,4-d]isoxazole-3-methanol](/img/structure/B1398795.png)
![2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1398799.png)
![Tert-butyl 3-oxospiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B1398800.png)
![Ethyl 6-oxaspiro[2.5]octane-1-carboxylate](/img/structure/B1398801.png)
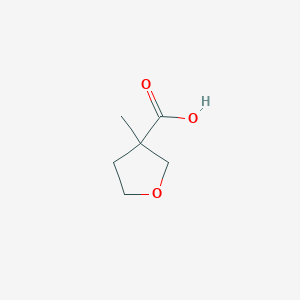

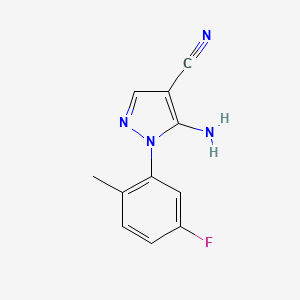

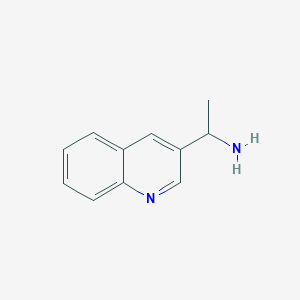
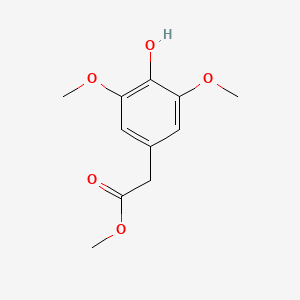
![2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1398814.png)
